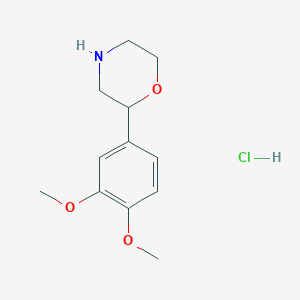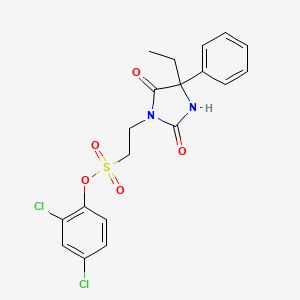
(2,4-Dichlorophenyl) 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several functional groups. The “2,4-Dichlorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two chlorine atoms attached at the 2nd and 4th positions . The “4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl” part refers to an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “ethanesulfonate” part refers to an ethane molecule (two carbon atoms) with a sulfonate group attached, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the imidazole ring and the sulfonate group would likely make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamics Simulations
A study by Kaya et al. (2016) utilized quantum chemical parameters and molecular dynamics simulations to predict corrosion inhibition performances of certain derivatives against corrosion of iron. This approach highlights the potential application of structurally related compounds in materials science, especially in corrosion inhibition.
Anti-Inflammatory Studies
Research conducted by KunnambathKrishnakumar et al. (2013) investigated novel derivatives for their anti-inflammatory potentials using carrageenan-induced paw edema bio-assay in rats. This study illustrates the pharmaceutical applications of related compounds, particularly in developing new anti-inflammatory agents.
Organic Solar Cells
A study by Zeng et al. (2020) on doping PEDOT:PSS with derivatives to enhance work function and conductivity demonstrates the application in improving the efficiency of organic solar cells. This research underscores the potential of similar compounds in electronics and energy conversion technologies.
PET Tracers for Aromatase
Erlandsson et al. (2008) developed F-Labelled vorozole analogues as PET tracers for aromatase, showcasing the application in diagnostic imaging and potentially guiding treatment decisions in diseases like breast cancer.
Antimicrobial Activity
Habib et al. (2013) synthesized novel quinazolinone derivatives, including compounds with similar functional groups, and evaluated their antimicrobial activity. This suggests the use of structurally related compounds in developing new antimicrobial agents.
Antimitotic Activity
A study by Fortin et al. (2011) on substituted phenyl benzenesulfonamides revealed antiproliferative, antiangiogenic, and antitumoral activities, indicating the potential application in cancer therapy.
These studies provide a window into the diverse applications of compounds with structural similarities or functionalities related to "(2,4-Dichlorophenyl) 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethanesulfonate." They span from materials science and energy to pharmacology and diagnostic imaging.
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl) 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-2-19(13-6-4-3-5-7-13)17(24)23(18(25)22-19)10-11-29(26,27)28-16-9-8-14(20)12-15(16)21/h3-9,12H,2,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXLLSXZGSEIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847361.png)
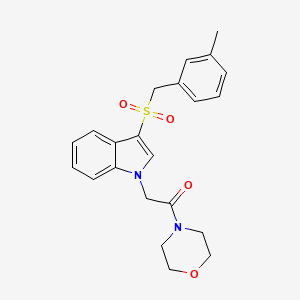
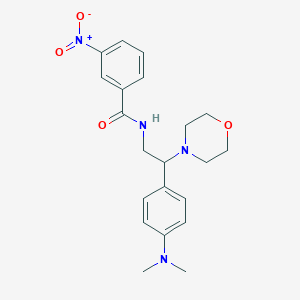
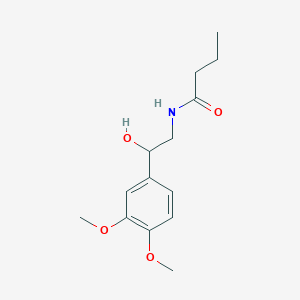
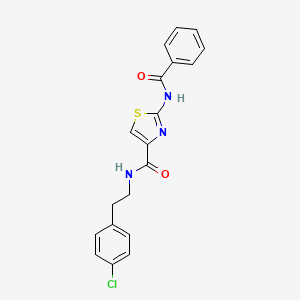
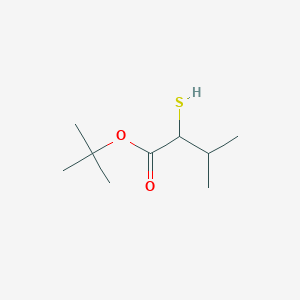
![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)
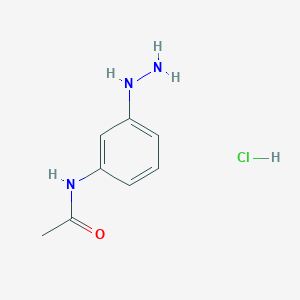
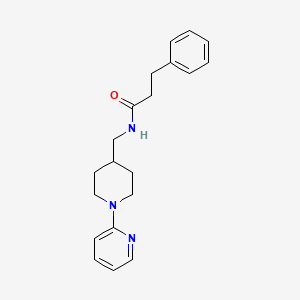
![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)
